molecular formula C19H15ClN2O3 B2557981 1-(benzyloxy)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 847464-63-5

1-(benzyloxy)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2557981
CAS RN: 847464-63-5
M. Wt: 354.79
InChI Key: CRVINYWYNOWRRK-UHFFFAOYSA-N
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Description

1-(benzyloxy)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent drug candidate that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR)

Researchers have synthesized derivatives of 1-(benzyloxy)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide to study their structure-activity relationships, particularly in the context of discovering new chemical entities with potential therapeutic applications. For instance, Meurer et al. (2005) investigated the SAR of 5,6-diarylpyridines as human CB1 inverse agonists, providing insights into the chemical modifications that affect biological activity (Meurer et al., 2005).

Chemical Synthesis and Reactivity

The reactivity and synthesis pathways of 1-(benzyloxy)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been explored to develop new synthetic methods and compounds. Medvedeva et al. (2009) described the synthesis of new 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles, showcasing the compound's utility in creating new chemical entities with various functional groups (Medvedeva et al., 2009).

Molecular Docking and Antimicrobial Evaluation

Some studies have focused on evaluating the antimicrobial properties of derivatives of this compound. Sailaja Rani Talupur et al. (2021) synthesized and conducted docking studies of certain derivatives, assessing their potential as antimicrobial agents. This research illustrates the compound's application in discovering new antimicrobial substances (Sailaja Rani Talupur et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-15-8-4-9-16(12-15)21-18(23)17-10-5-11-22(19(17)24)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVINYWYNOWRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzyloxy)-N-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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